

antimicrobial screening of 3-Chloro-5-ethoxy-4-propoxybenzoic acid

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Compound of Interest

Compound Name: *3-Chloro-5-ethoxy-4-propoxybenzoic acid*

CAS No.: 723245-44-1

Cat. No.: B427190

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Application Note: Antimicrobial Screening & Mechanistic Profiling of **3-Chloro-5-ethoxy-4-propoxybenzoic Acid**

Abstract & Strategic Rationale

This guide details the protocol for the antimicrobial evaluation of **3-Chloro-5-ethoxy-4-propoxybenzoic acid**, a synthetic derivative characterized by a halogenated core and lipophilic alkoxy side chains. While benzoic acid is a classical preservative, the addition of a chlorine atom at the C3 position and ethoxy/propoxy chains at C5/C4 significantly alters the physicochemical profile, likely enhancing membrane permeability and metabolic stability.

Scientific Premise: Structural analogs such as 4-ethoxybenzoic acid have demonstrated significant anti-biofilm activity and synergy with glycopeptide antibiotics (e.g., Vancomycin) against *Staphylococcus aureus* [1]. [1] Therefore, this screening protocol extends beyond standard MIC determination to include biofilm disruption and antibiotic synergy profiling.

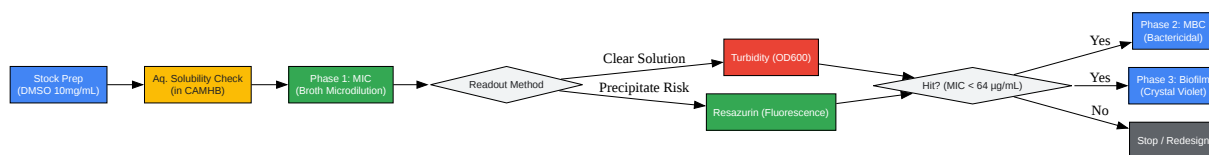
Critical Technical Challenge: The primary experimental hurdle for this compound is aqueous solubility. The propoxy/ethoxy substituents increase lipophilicity ($\text{LogP} > 3.0$), creating a risk of compound precipitation in aqueous growth media (Mueller-Hinton Broth). This protocol incorporates specific solvent controls and resazurin-based readouts to mitigate false negatives caused by turbidity.

Materials & Reagents

Component	Specification	Purpose
Target Compound	>98% Purity (HPLC)	Test Analyte
Solvent	DMSO (Anhydrous, Cell Culture Grade)	Stock solution preparation
Media	Cation-Adjusted Mueller-Hinton Broth (CAMHB)	Standard susceptibility testing
Indicator	Resazurin Sodium Salt (0.01% w/v)	Redox indicator for cell viability
Positive Control	Vancomycin (Gram+), Ciprofloxacin (Gram-)	Assay validation
Strains	S. aureus ATCC 29213, E. coli ATCC 25922	QC Reference Strains (CLSI)

Experimental Workflow (Logic Map)

The following diagram outlines the decision matrix for the screening process, ensuring efficient use of the compound.



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Caption: Decision logic for screening lipophilic benzoic acid derivatives. Note the branch for Resazurin readout to handle potential compound precipitation.

Detailed Protocols

Phase 1: Stock Preparation & Handling

Objective: Create a stable stock solution without degrading the ester/ether linkages.

- Weighing: Weigh 10 mg of **3-Chloro-5-ethoxy-4-propoxybenzoic acid**.
- Solvation: Dissolve in 1.0 mL of 100% DMSO to achieve a 10,000 µg/mL (10 mg/mL) master stock.
 - Note: Avoid Ethanol if possible, as evaporation during incubation can alter concentrations.
- Sterilization: Do not filter sterilize the DMSO stock (membrane adsorption risk). The antimicrobial nature of DMSO and the compound itself usually suffices.
- Storage: Store at -20°C. Stable for 1 month.

Phase 2: Quantitative MIC Determination (Broth Microdilution)

Standard: CLSI M07-A11 [2]. Modification: Resazurin assay added for lipophilic compounds.

Step-by-Step:

- Inoculum Prep:
 - Select 3-5 colonies of *S. aureus* or *E. coli* from an overnight agar plate.
 - Suspend in saline to match 0.5 McFarland Standard (CFU/mL).
 - Dilute this suspension 1:150 in CAMHB to reach a final assay concentration of CFU/mL.
- Plate Setup (96-well round bottom):
 - Columns 1-10: Add 50 μ L of CAMHB.
 - Column 11 (Growth Control): 50 μ L CAMHB + Solvent (DMSO) matching the highest drug concentration.
 - Column 12 (Sterility Control): 100 μ L CAMHB only.
- Compound Dilution:
 - Prepare an "Intermediate Stock" by diluting the Master Stock 1:100 in CAMHB (Final: 100 μ g/mL, 1% DMSO). Observe for precipitation.
 - Add 50 μ L of Intermediate Stock to Column 1. Mix and transfer 50 μ L to Column 2, continuing to Column 10. Discard final 50 μ L.
 - Result: Serial 2-fold dilution (e.g., 50, 25, 12.5... μ g/mL).
- Inoculation:
 - Add 50 μ L of the diluted bacterial inoculum (from Step 1) to wells in Columns 1-11.
- Incubation:
 - Incubate at 35°C \pm 2°C for 16-20 hours (aerobic).

- Readout (The Resazurin Switch):
 - Visual: Inspect for turbidity.[2][3] If the compound creates a cloudy suspension, turbidity is unreliable.
 - Resazurin: Add 10 μ L of 0.01% Resazurin solution to all wells. Incubate for 1-2 hours.
 - Blue = No Growth (Inhibition).
 - Pink/Colorless = Growth (Metabolic reduction of resazurin).
 - MIC Definition: The lowest concentration remaining blue.

Phase 3: Biofilm Inhibition Assay

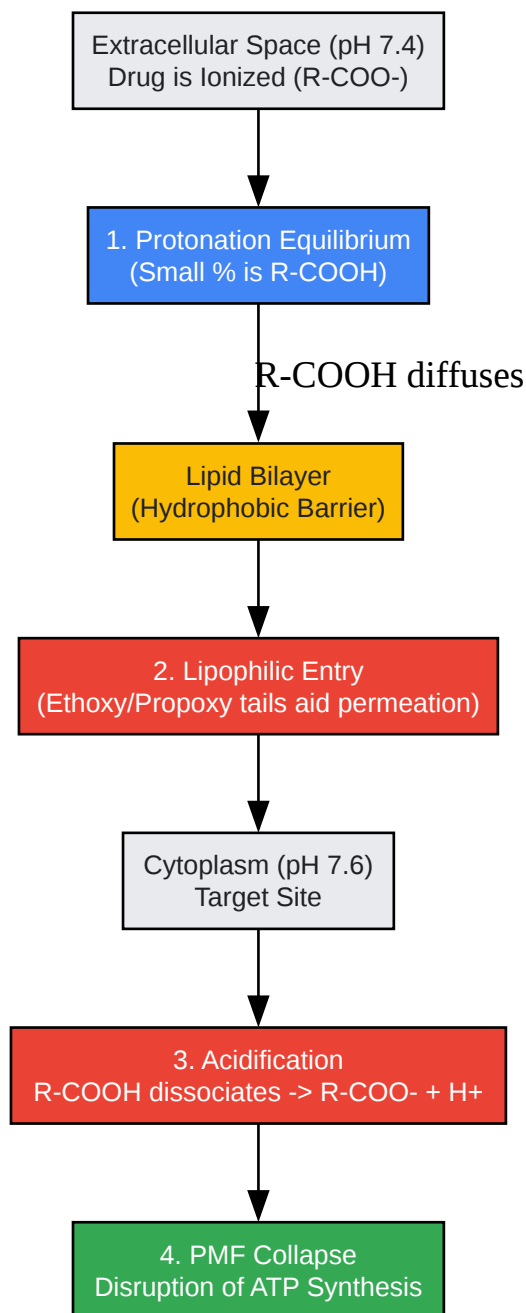
Rationale: 4-ethoxybenzoic acid derivatives are known biofilm inhibitors [1].[1]

- Seeding: Inoculate 96-well flat-bottom plates with *S. aureus* in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
- Treatment: Add test compound at 0.5x MIC and 1x MIC.
- Incubation: 24 hours at 37°C (static).
- Staining:
 - Wash wells 3x with PBS (removes planktonic cells).
 - Fix with 99% Methanol (15 min).
 - Stain with 0.1% Crystal Violet (15 min).
 - Solubilize stain with 33% Acetic Acid.
- Quantification: Measure Absorbance at 590 nm.

Mechanistic Hypothesis & Visualization

Benzoic acid derivatives typically act as weak acid preservatives. However, the 3-Chloro-5-ethoxy-4-propoxy modification suggests a "Trojan Horse" mechanism. The lipophilic tail facilitates entry into the lipid bilayer, while the acidic headgroup (pKa ~4) disrupts the Transmembrane pH Gradient (

).



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Caption: Proposed Mechanism of Action. The lipophilic side chains enhance membrane traversal, leading to intracellular acidification and Proton Motive Force (PMF) collapse.

Data Presentation & Analysis

Report results in the following tabular format to ensure comparability.

Table 1: Minimum Inhibitory Concentrations (MIC)

Strain	Gram Status	MIC ($\mu\text{g/mL}$)	Interpretation
S. aureus ATCC 29213	Positive	[Value]	Target: < 64 $\mu\text{g/mL}$
E. coli ATCC 25922	Negative	[Value]	Target: < 128 $\mu\text{g/mL}$

| P. aeruginosa ATCC 27853 | Negative | [Value] | Likely Resistant (Efflux) |

Criteria for "Active" Classification:

- Potent: MIC
10 $\mu\text{g/mL}$
- Moderate: MIC 10 - 64 $\mu\text{g/mL}$
- Weak/Inactive: MIC > 64 $\mu\text{g/mL}$

References

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